Cas no 1541450-33-2 (4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid)
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid
- EN300-1785932
- 1541450-33-2
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- Inchi: 1S/C8H13N3O2/c1-11-7(4-5-10-11)6(9)2-3-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13)
- InChI Key: YBSZOTZDZPAJFD-UHFFFAOYSA-N
- SMILES: OC(CCC(C1=CC=NN1C)N)=O
Computed Properties
- Exact Mass: 183.100776666g/mol
- Monoisotopic Mass: 183.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.3
- Topological Polar Surface Area: 81.1Ų
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1785932-0.05g |
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid |
1541450-33-2 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1785932-0.1g |
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid |
1541450-33-2 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1785932-0.25g |
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid |
1541450-33-2 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1785932-0.5g |
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid |
1541450-33-2 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1785932-1.0g |
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid |
1541450-33-2 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-1785932-2.5g |
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid |
1541450-33-2 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1785932-5.0g |
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid |
1541450-33-2 | 5g |
$4102.0 | 2023-06-02 | ||
| Enamine | EN300-1785932-10.0g |
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid |
1541450-33-2 | 10g |
$6082.0 | 2023-06-02 | ||
| Enamine | EN300-1785932-1g |
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid |
1541450-33-2 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1785932-5g |
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid |
1541450-33-2 | 5g |
$4102.0 | 2023-09-19 |
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid
Comprehensive Overview of 4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid (CAS No. 1541450-33-2)
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid (CAS No. 1541450-33-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. The molecule combines a pyrazole ring with a butanoic acid backbone, making it a versatile intermediate for drug discovery and development. Researchers are particularly interested in its potential applications in modulating enzyme activity and receptor binding, which aligns with current trends in precision medicine and targeted therapy.
The compound's CAS number 1541450-33-2 serves as a critical identifier in chemical databases, ensuring accurate tracking in regulatory and research contexts. Its 1-methyl-1H-pyrazol-5-yl moiety contributes to its stability and bioavailability, traits highly sought after in modern small-molecule drug design. Recent studies highlight its relevance in neurodegenerative disease research, where analogs of this structure show promise in addressing protein misfolding—a hot topic in Alzheimer's and Parkinson's research.
From a synthetic chemistry perspective, 4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid exemplifies innovations in green chemistry. Its synthesis often employs catalytic methods that reduce waste, resonating with the industry's push toward sustainable manufacturing. Analytical techniques like HPLC and NMR are essential for characterizing its purity, a frequent query among chemists optimizing protocols for high-throughput screening.
The rise of AI-driven drug discovery has further amplified interest in this compound. Machine learning models frequently utilize its structural data to predict novel bioactive molecules, addressing common search terms like "pyrazole derivatives in drug design" or "amino acid-based therapeutics." Additionally, its compatibility with peptide coupling reagents makes it valuable for proteomics studies, another trending area in life sciences.
In summary, 4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid (CAS No. 1541450-33-2) bridges multiple disciplines—from medicinal chemistry to computational biology. Its adaptability to current research paradigms ensures its continued relevance, whether in academia or industrial R&D. Future directions may explore its role in epigenetics or as a scaffold for bioconjugation, topics increasingly prevalent in scientific literature and online searches.
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